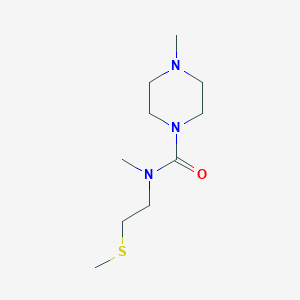

N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

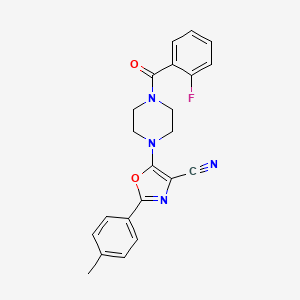

“N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide” is a chemical compound with the CAS Number: 2375261-46-2 . It has a molecular weight of 231.36 . It is in liquid form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide”, has been a subject of recent research . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H21N3OS/c1-11-4-6-13(7-5-11)10(14)12(2)8-9-15-3/h4-9H2,1-3H3 . The InChI key is WOSMOLLHLXLROZ-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide” are not mentioned in the search results, the synthesis methods mentioned earlier could provide insights into potential reactions .Physical And Chemical Properties Analysis

As mentioned earlier, “N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide” is a liquid at room temperature . It has a molecular weight of 231.36 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Synthesis and Biological Activities

Antiviral and Therapeutic Applications : Substituted piperazines, including those structurally related to N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide, have been recognized for their significant antiviral properties. A study by El‐Faham et al. (2008) discussed the use of N-methylpiperazine for preparing unsymmetrical derivatives with potential anti-HIV properties, showcasing the relevance of piperazine derivatives in developing therapeutic agents (El‐Faham et al., 2008).

Antifungal and Herbicidal Activities : Research by Wang et al. (2016) demonstrated that carboxamide compounds containing piperazine and arylsulfonyl moieties exhibited superior antifungal activities compared to commercial fungicides. This study highlights the potential agricultural and pharmaceutical applications of piperazine-based compounds (Wang et al., 2016).

Chemical Synthesis and Material Science

Hyperbranched Polymers : A novel approach for synthesizing hyperbranched polymers from A2 and BB'2 type monomers was developed by Yan and Gao (2000), using 1-(2-aminoethyl)piperazine to divinyl sulfone. This research provides insights into the creation of new materials with applications in various industries (Yan & Gao, 2000).

Enantioselective Catalysis : Studies have also focused on the enantioselective properties of piperazine-derived catalysts. For instance, l-Piperazine-2-carboxylic acid derived N-formamide was shown to be a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines, offering valuable methodologies for asymmetric synthesis (Wang et al., 2006).

Environmental Impact and Atmospheric Chemistry

Atmospheric Fate of Piperazine : Research by Ma et al. (2019) explored the role of piperazine in sulfuric acid-based new particle formation, providing insights into the atmospheric fate of piperazine. This study is crucial for understanding the environmental impact of piperazine, especially given its use in CO2 capture technologies (Ma et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

特性

IUPAC Name |

N,4-dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3OS/c1-11-4-6-13(7-5-11)10(14)12(2)8-9-15-3/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSMOLLHLXLROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N(C)CCSC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)

![(2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2475780.png)

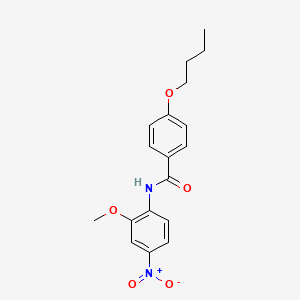

![Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2475783.png)

![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)

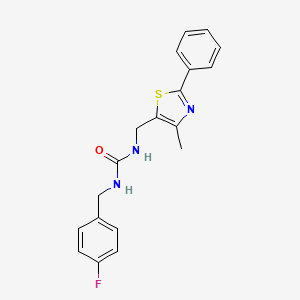

![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)

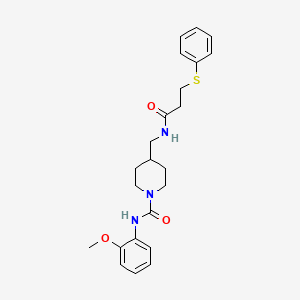

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2475786.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)

![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)